molecular formula C7H4ClIO2 B1586316 4-Chloro-3-iodobenzoic acid CAS No. 42860-04-8

4-Chloro-3-iodobenzoic acid

Cat. No. B1586316
CAS RN: 42860-04-8
M. Wt: 282.46 g/mol
InChI Key: SDRURVZKYHGDAP-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzoic acid, also known as 4-chloro-3-iodobenzoate and 4-CIBA, is an organic compound with the molecular formula C7H4ClIO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-Chloro-3-iodobenzoic acid is used in a variety of scientific applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals and dyes, and as a catalyst in the production of polymers. In addition, 4-CIBA has been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

Thermodynamic Properties

  • Studies on iodobenzoic acids, including 4-iodobenzoic acid, have focused on their thermodynamic properties. Research has been conducted on their sublimation enthalpies, vapor pressures, enthalpies of fusion, and triple point temperatures. These studies are crucial for understanding the chemical properties and behavior of 4-iodobenzoic acid under different conditions (Tan & Sabbah, 1994).

Crystal Structure and Noncovalent Interactions

  • The crystal structures of compounds involving iodobenzoic acids have been analyzed, highlighting specific noncovalent interactions. These structures provide insights into the molecular assembly and potential applications in materials science (Bondarenko & Adonin, 2021).

Environmental Degradation Studies

  • Environmental degradation studies have examined the metabolic pathways of halobenzoates, including 4-iodobenzoic acid. These studies are significant for understanding the environmental impact and biodegradation processes of these compounds (van den Tweel, Kok, & de Bont, 1987).

Halogen Bonding in Molecular Design

  • Research into halogen bonding, involving compounds like 4-iodobenzoic acid, has been conducted to understand their role in molecular design and assembly. These studies are crucial for the development of new materials and pharmaceuticals (Pigge, Vangala, & Swenson, 2006).

Photodecomposition Studies

  • Photodecomposition studies of chlorobenzoic acids have implications for understanding the environmental behavior and potential degradation pathways of 4-iodobenzoic acid (Crosby & Leitis, 1969).

Synthesis of Heterocyclic Scaffolds

  • 4-Chloro-3-iodobenzoic acid has been utilized as a building block in the synthesis of various heterocyclic scaffolds, playing a key role in the development of new pharmaceuticals and organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Applications in Organic Solar Cells

  • 4-Iodobenzoic acid derivatives have been studied for their application in enhancing the conductivity of materials used in organic solar cells, contributing to the development of more efficient renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).

Plant Growth and Antioxidant Activity

  • Studies on iodobenzoates, including 4-iodobenzoic acid, have explored their effects on plant growth, development, and antioxidant activity. This research provides insights into agricultural applications and the enhancement of plant health (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

properties

IUPAC Name

4-chloro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRURVZKYHGDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373973
Record name 4-chloro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodobenzoic acid

CAS RN

42860-04-8
Record name 4-Chloro-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-iodobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Han, S Li, J Ai, R Sheng, Y Hu, Y Hu… - Bioorganic & Medicinal …, 2016 - Elsevier
… Commercially available 4-chloro-3-iodobenzoic acid (1) as the starting material was esterified with MeOH and then cyanided by Pd-catalyst with Zn(CN) 2 [14] to generate compound 3. …
Number of citations: 11 www.sciencedirect.com
SJ Schmidt, KT Garnes, JR Heys… - Journal of Labelled …, 1991 - Wiley Online Library
(4‐Chloro‐[3‐ 3 H]benzyl) ‐3‐(t‐butylthio)‐a, a‐dimethyl‐5‐(i‐propyl) ‐indole‐2‐propanoic acid (10, MK‐886) was prepared by catalytic tritium/halogen exchange on 1‐(4‐chloro‐3‐…
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
The preparation of a mononitro-derivative of p-aminobenzaldehyde was patented by Kalle and Co.(DR-P. 89244), but Walther and Bretschneider (J. pr. Chem., 1898, 57, 535) were …
Number of citations: 8 pubs.rsc.org
G Vaidyanathan, S Shankar… - Bioconjugate Chemistry, 2001 - ACS Publications
… Commercially available 4-chloro-3-iodobenzoic acid was converted to 2 by NaBH 4 -mediated reduction of the active ester, formed in situ by its treatment with BOP (McGeary, 1998). …
Number of citations: 25 pubs.acs.org
D T. Pournara, A Durner, E Kritsi… - …, 2020 - Wiley Online Library
… For the preparation of analogues 18 a–b and 19 a–b, the methyl esters of 4-methyl-3-iodobenzoic acid or 4-chloro-3-iodobenzoic acid were coupled with ethynyltrimethylsilane in the …
Y Liu, X Peng, X Guan, D Lu, Y Xi, S Jin, H Chen… - European Journal of …, 2017 - Elsevier
… The procedures applied to the synthesis of 1 were used with 4-chloro-3-iodobenzoic acid 5-2c (70ámg, 0.25ámmol), 4-((4-methylpiperazin-1-yl) methyl)-3-(trifluoromethyl) aniline (…
Number of citations: 16 www.sciencedirect.com
Y Yang, KJ Miller, Y Zhu, Y Hong, Y Tian… - Bioorganic & medicinal …, 2011 - Elsevier
… Commercially available 4-chloro-3-iodobenzoic acid 2 was converted to compound 5 in 3 steps by reacting first with oxalyl chloride, followed by diazomethyltrimethylsilane and then …
Number of citations: 5 www.sciencedirect.com
CD Gabbutt, BM Heron, AC Instone, PN Horton… - Tetrahedron, 2005 - Elsevier
… From 4-chloro-3-iodobenzoic acid as pale brown microcrystals, (46%), mp 96–98 C, ν max 1651 cm −1 ; δ H 7.50 (2H, m, Ar-H), 7.55 (1H, d, J=8.3 Hz, 5-H), 7.62 (1H, m, Ar-H), 7.70 (1H, …
Number of citations: 51 www.sciencedirect.com
LE Barstow - 1967 - search.proquest.com
ACIl'ICV/LEDGEl'IEKT I wish to thank my adviser, Professor George Wiley, for his guidance and encouragement without which this project could not have been successfully completed. I …
Number of citations: 3 search.proquest.com

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